molecular formula C8H15NO2 B3054099 Methyl cyclohexylcarbamate CAS No. 5817-68-5

Methyl cyclohexylcarbamate

Cat. No.: B3054099
CAS No.: 5817-68-5
M. Wt: 157.21 g/mol
InChI Key: BUIPKGZDEMXJLW-UHFFFAOYSA-N
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Description

Methyl cyclohexylcarbamate is an organic compound with the molecular formula C8H15NO2. It is a carbamate derivative, which means it contains the functional group -O-CO-NH-. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexylamine with dimethyl carbonate in the presence of acid-functionalized ionic liquids as catalysts. This method is considered environmentally friendly and efficient, achieving high yields with minimal catalyst usage .

Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of cyclohexylamine using dimethyl carbonate. This process is favored due to its green chemistry approach, avoiding the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can yield cyclohexylamine and methanol.

    Substitution: It can participate in substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acids are employed under controlled conditions.

Major Products:

    Oxidation: Cyclohexyl isocyanate.

    Reduction: Cyclohexylamine and methanol.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Methyl cyclohexylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cyclohexylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This interaction is crucial in its potential medicinal applications, where it can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl cyclohexylcarbamate is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to form stable complexes with enzymes and its green synthesis route further distinguish it from other carbamates .

Properties

IUPAC Name

methyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIPKGZDEMXJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206898
Record name Carbamic acid, cyclohexyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-68-5
Record name Carbamic acid, cyclohexyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC123057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, cyclohexyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 15.1 g. (0.10 mole) of methyl carbanilate, 105 ml. of 2-propanol, and 0.60 g. of 5% Rh on carbon was added to a 300-ml. Magne Drive (tradmark) autoclave. The vessel was sealed, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 600 psig. The autoclave was heated with agitation at 500-800 psig for 0.3 hr. at 25°-75°, followed by an additional 0.8 hr. at 75° with little or no gas absorption. The autoclave was cooled and depressurized. The reaction product was removed and filtered through Celite (trademark) filter aid to remove the catalyst. The solvent was removed in a rotary evaporator under vacuum. The white solid residue was dried in a vacuum dessicator and consisted of 15.1 g. (96% yield) of methyl cyclohexylcarbamate, m.p. 73°-74°. An authentic sample prepared from cyclohexyl isocyanate and methanol melted at 73.5°-74°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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